2-(2-Bromopropyl)-1,4-dimethylbenzene

Description

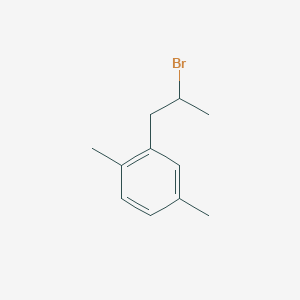

Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

2-(2-bromopropyl)-1,4-dimethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7H2,1-3H3 |

InChI Key |

WMBKJMOKZZHRMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(C)Br |

Origin of Product |

United States |

Overview of Brominated Alkylbenzenes in Modern Organic Chemistry Research

Brominated alkylbenzenes are cornerstone reagents in contemporary organic chemistry, primarily valued for their utility as synthetic intermediates. Their significance stems from the unique reactivity of the benzylic position—the carbon atom directly attached to the aromatic ring.

The C-H bonds at the benzylic position are weaker than typical sp³ hybridized C-H bonds because the radical formed upon homolytic cleavage is stabilized by resonance with the adjacent benzene (B151609) ring. libretexts.orglibretexts.org This inherent stability facilitates selective radical bromination at the benzylic position, often leaving other alkyl C-H bonds untouched. libretexts.orgyoutube.com

A premier reagent for this transformation is N-bromosuccinimide (NBS), which, in the presence of a radical initiator like light, provides a low, steady concentration of bromine radicals. libretexts.orglibretexts.org This method, known as benzylic bromination, is highly selective for introducing a bromine atom at the benzylic carbon of an alkylbenzene side chain. libretexts.orgyoutube.com

Once synthesized, these benzylic bromides are versatile precursors. The bromine atom serves as an excellent leaving group, enabling a variety of nucleophilic substitution and elimination reactions. libretexts.orgyoutube.com This reactivity allows for the conversion of simple alkylbenzenes into a diverse range of functionalized molecules, including alcohols, ethers, amines, and alkenes, making brominated alkylbenzenes indispensable tools in multistep organic syntheses. libretexts.org

Contextualizing Propylbenzene Derivatives Within Synthetic Methodologies

Propylbenzene and its derivatives are important structural motifs in organic chemistry, serving both as solvents and as key intermediates in the synthesis of more complex molecules. sn-tin.comwikipedia.org n-Propylbenzene, for instance, is utilized in the textile and printing industries and is a precursor for manufacturing methylstyrene. wikipedia.org More significantly in the context of fine chemical synthesis, it is an intermediate in the production of phenylacetone and transparent nucleating agents for polypropylene. sn-tin.com

The synthesis of propylbenzenes can be achieved through several classic and modern organic reactions. One common historical method is the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride, followed by a reduction of the resulting propiophenone (e.g., via Wolff-Kishner or Clemmensen reduction) to yield n-propylbenzene. researchgate.net This two-step process is often preferred over direct Friedel-Crafts alkylation with a propyl halide, which is prone to carbocation rearrangements that can lead to the formation of isopropylbenzene (cumene) as a major byproduct.

Modern catalytic methods are also being developed for more efficient and environmentally benign syntheses. sn-tin.comgoogle.com The functionalization of the propyl chain itself, or the aromatic ring of a propylbenzene derivative, allows for the construction of a wide range of molecular architectures for applications in pharmaceuticals and materials science. sn-tin.com

Historical Trajectories and Emerging Research Directions for Substituted Arenes

The synthesis of substituted arenes (aromatic compounds) is a foundational aspect of organic chemistry with a rich history. Early methods predominantly relied on electrophilic aromatic substitution (EAS), a class of reactions first characterized in the late 19th century. In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. Classic examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which have been industrial and laboratory mainstays for over a century. uobaghdad.edu.iq

While robust, these traditional methods can have limitations regarding regioselectivity and substrate scope. The evolution of organic synthesis has thus been marked by the development of more sophisticated and precise tools for arene functionalization. The latter half of the 20th century saw the rise of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which revolutionized the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings.

More recently, the field has been advancing toward even greater efficiency and atom economy through C-H functionalization. researchgate.net This strategy aims to directly convert the ubiquitous C-H bonds of arenes into new functional groups, bypassing the need for pre-functionalized starting materials. Another emerging frontier is the revival of aryne chemistry. caltech.eduwiley-vch.de Arynes are highly reactive intermediates derived from aromatic rings, and modern methods for their generation under mild conditions have expanded their utility in the rapid synthesis of complex, polysubstituted arenes. caltech.eduwiley-vch.de These cutting-edge techniques represent the ongoing quest for more powerful and sustainable synthetic methodologies.

Rationale for Focused Academic Investigation on 2 2 Bromopropyl 1,4 Dimethylbenzene

While extensive research on 2-(2-Bromopropyl)-1,4-dimethylbenzene is not prominent in the scientific literature, its structure provides a clear rationale for its importance as a model compound and a versatile synthetic intermediate. The academic interest in this specific molecule can be inferred from the reactivity and utility of its constituent parts.

The molecule can be deconstructed into three key features:

A 1,4-dimethylbenzene (p-xylene) core: This is a common structural unit in materials science and medicinal chemistry. Functionalized p-xylene (B151628) derivatives are used in the synthesis of polymers and other complex organic molecules. researchgate.netresearchgate.netchemrxiv.org

A propyl side chain: This three-carbon chain provides a flexible linker and additional points for functionalization.

A secondary bromide: The bromine atom is located on the second carbon of the propyl chain, not at the benzylic position. This placement is significant. Unlike a benzylic bromide, its reactivity is that of a typical secondary alkyl halide. It is susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

The combination of these features makes this compound a valuable building block. Its investigation allows researchers to explore reactions for elaborating the side chain, creating new C-C, C-O, C-N, or other bonds at the C2 position of the propyl group. For example, it could serve as a precursor to amines, alcohols, or ethers, leading to compounds with potential biological activity or specific material properties.

Therefore, the focused academic investigation of this compound is justified by its potential to act as a versatile node for synthesizing a library of more complex molecules built upon the widely used p-xylene scaffold.

Interactive Data Tables

Table 1: Physicochemical Properties of the Related Compound 2-Bromo-1,4-dimethylbenzene

| Property | Value | Reference |

| CAS Number | 553-94-6 | |

| Molecular Formula | C₈H₉Br | |

| Molecular Weight | 185.06 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 199-201 °C | |

| Melting Point | 9-10 °C | |

| Density | 1.34 g/mL at 25 °C | |

| Refractive Index | n20/D 1.550 |

Table 2: Key Synthetic Reactions Involving Alkylbenzene Derivatives

| Reaction Type | Reagents | Product Type | Significance |

| Benzylic Bromination | NBS, Light/Heat | Benzylic Bromide | Introduces a versatile leaving group for further synthesis. libretexts.orgyoutube.com |

| Side-Chain Oxidation | KMnO₄, Heat | Benzoic Acid | Converts an alkyl side chain into a carboxylic acid. libretexts.org |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Phenyl Ketone | Creates a C-C bond; precursor to alkylbenzenes via reduction. researchgate.net |

| Friedel-Crafts Alkylation | Alkyl Halide, AlCl₃ | Alkylbenzene | Attaches an alkyl group, though prone to rearrangement. |

| Nucleophilic Substitution | Nucleophile (e.g., -OH, -NH₂) | Alcohol, Amine, etc. | Functional group interconversion at the side chain. libretexts.orgyoutube.com |

An in-depth exploration of the advanced synthetic methodologies for producing this compound reveals a reliance on precise control of reaction conditions to achieve desired regioselectivity and highlights ongoing research into stereoselective approaches. The synthesis of this compound is fundamentally linked to the strategic bromination of its precursor, 2-isopropyl-1,4-dimethylbenzene, and the careful design of synthetic pathways.

Computational Chemistry and Theoretical Studies of 2 2 Bromopropyl 1,4 Dimethylbenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for determining the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. For a molecule like 2-(2-Bromopropyl)-1,4-dimethylbenzene, DFT calculations would be the standard approach to predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can provide valuable information about the molecule's energetics, including its total electronic energy, heat of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for assessing the molecule's stability and kinetic reactivity.

Despite the power of this method, there are no published studies that have performed DFT calculations to determine the optimized geometry and energetics of this compound. Therefore, no data tables of its computed structural parameters or electronic properties can be presented at this time.

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies. They are often used to benchmark the results of less computationally expensive methods like DFT.

For this compound, high-accuracy ab initio calculations could yield a precise value for its absolute energy, which is essential for constructing accurate potential energy surfaces and for the detailed study of reaction mechanisms. However, a review of the scientific literature indicates that no such high-accuracy ab initio energy predictions have been reported for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of rotatable single bonds, specifically the C-C bond connecting the propyl group to the benzene (B151609) ring and the C-C bond within the propyl chain, this compound can exist in various conformations. A conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points).

Mapping the potential energy surface (PES) provides a comprehensive understanding of a molecule's flexibility and the relative energies of its different shapes. This is typically achieved by performing a series of geometry optimizations starting from different initial structures or by systematically scanning the dihedral angles of the rotatable bonds.

Currently, there are no published studies that have undertaken a conformational analysis or potential energy surface mapping for this compound. Consequently, the relative energies of its conformers and the rotational energy barriers are unknown.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate, and to calculate the activation energies.

Computational Elucidation of Selectivity in Organic Reactions

Reactions involving this compound, such as nucleophilic substitution or elimination reactions, could potentially lead to multiple products (regio- or stereoisomers). Computational modeling can help to understand and predict the selectivity of these reactions. By comparing the activation energies of the different possible reaction pathways, one can determine which product is kinetically favored.

For instance, in an elimination reaction, computational methods could predict whether the Zaitsev or Hofmann product is more likely to be formed. However, no computational studies have been published that investigate the selectivity of any organic reactions involving this compound.

Prediction of Activation Barriers and Reaction Pathways

A key aspect of reaction mechanism modeling is the prediction of activation barriers, which determine the rate of a chemical reaction. Computational methods allow for the precise location of transition state structures and the calculation of their energies relative to the reactants. This information is used to construct a reaction energy profile, which maps out the energy changes that occur as the reaction progresses from reactants to products.

Detailed computational studies of potential reactions of this compound would provide significant insights into its chemical behavior. However, the scientific literature does not currently contain any reports on the prediction of activation barriers or the elucidation of reaction pathways for this specific compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions of this compound

Intermolecular Interactions:

The intermolecular forces governing the interactions of this compound are multifaceted, arising from its distinct chemical features: the brominated alkyl chain and the dimethylated benzene ring. These interactions are primarily non-covalent and include dispersion forces, electrostatic interactions (including halogen bonding), and π-π stacking.

Dispersion and Electrostatic Interactions: Theoretical calculations on dimers of halobenzenes reveal that both dispersion and electrostatic forces are the primary contributors to the stabilization of these complexes. For instance, studies on bromobenzene (B47551) dimers indicate that the interaction energies are on the order of a few kcal/mol, with dispersion forces often being the dominant attractive component. The bromine atom, with its significant polarizability, plays a crucial role in these interactions.

Halogen Bonding: A key non-covalent interaction involving this compound is halogen bonding. This is an attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic region on another molecule. Computational studies on bromobenzene-containing systems have quantified the strength of these interactions. The energy of a Br···Br halogen bond can range from approximately 1 to 2.5 kcal/mol, depending on the geometry and the electronic environment. rush.edu

π-π Stacking: The presence of the 1,4-dimethylbenzene ring allows for π-π stacking interactions with other aromatic systems. These interactions are a result of van der Waals forces and electrostatic interactions between the quadrupole moments of the aromatic rings. The interaction energy of such stacking is sensitive to the relative orientation of the rings (e.g., parallel-displaced or T-shaped) and the nature of the substituents on the rings.

The following table, derived from computational studies on halobenzene dimers, provides representative data for the types and magnitudes of intermolecular interaction energies that would be characteristic of this compound dimers in the absence of a solvent.

| Interaction Type | Interacting Moiety | Dominant Force Component(s) | Estimated Interaction Energy (kcal/mol) |

| Halogen-Halogen (Type I) | C-Br ··· Br-C | Dispersion, Electrostatics | -1.15 to -2.5 rush.eduresearchgate.net |

| Halogen-Halogen (Type II) | C-Br ··· Br-C | Dispersion, Electrostatics | -1.25 researchgate.net |

| π-π Stacking | Benzene Ring ··· Benzene Ring | Dispersion | -1.5 to -2.5 |

| C-H···π | Methyl C-H ··· Benzene Ring | Dispersion, Electrostatics | -1.0 to -2.0 |

Solvent Effects:

The choice of solvent can significantly influence the conformational preferences, reactivity, and aggregation behavior of this compound. MD simulations can elucidate these effects by explicitly modeling the solvent molecules and their interactions with the solute.

Solvation Free Energy: The solvation free energy represents the energetic cost or gain of transferring a molecule from the gas phase to a solvent. Computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be employed within an MD framework to calculate this value. nih.gov For a relatively non-polar molecule like this compound, the solvation free energy would be expected to be more favorable in non-polar organic solvents compared to polar solvents like water. This is due to the energetic penalty of disrupting the strong hydrogen-bonding network of water to create a cavity for the solute.

Radial Distribution Functions (RDFs): RDFs obtained from MD simulations can provide a detailed picture of the local solvent structure around the solute. For this compound in a polar solvent, one would expect to see a well-defined first solvation shell, with the solvent molecules orienting themselves to accommodate the different parts of the solute. For instance, in an aqueous solution, water molecules would likely interact differently with the hydrophobic dimethylbenzene ring and the more polarizable bromine atom.

Potential of Mean Force (PMF): The PMF describes the free energy profile along a specific reaction coordinate, such as the distance between two solute molecules. wikipedia.org By calculating the PMF for the association of two this compound molecules in different solvents, one can quantify the solvent's role in mediating their interaction. In polar solvents, a phenomenon known as the hydrophobic effect would likely drive the association of the non-polar aromatic moieties, leading to a deeper free energy minimum at close contact distances. In contrast, in non-polar solvents, the solute-solute interactions would be more directly governed by the intrinsic intermolecular forces without the strong driving force of hydrophobic association.

The following table summarizes the expected qualitative effects of different solvent environments on the behavior of this compound as would be observed in molecular dynamics simulations.

| Solvent Type | Expected Solvation Free Energy | Key Solute-Solvent Interactions | Impact on Intermolecular Interactions |

| Non-polar (e.g., hexane, toluene) | Favorable (negative) | van der Waals, dispersion | Dominated by intrinsic solute-solute forces (halogen bonding, π-π stacking). |

| Polar Aprotic (e.g., acetone, acetonitrile) | Less favorable | Dipole-dipole, van der Waals | Solvent may compete for halogen bonding sites; π-π stacking still significant. |

| Polar Protic (e.g., water, ethanol) | Unfavorable (less negative or positive) | Hydrogen bonding (with solvent), hydrophobic effect | Strong hydrophobic association of aromatic rings; water may form clathrate-like structures around non-polar parts. |

Applications and Role in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Organic Synthesis

The reactivity of the carbon-bromine bond in 2-Bromo-1,4-dimethylbenzene makes it an excellent substrate for various coupling reactions, which are fundamental to the construction of complex organic molecules.

While direct applications in the total synthesis of specific natural products are not extensively documented, the types of molecules synthesized from 2-Bromo-1,4-dimethylbenzene are structurally relevant to scaffolds found in nature. For instance, isocoumarins are a class of compounds that include many naturally occurring substances with a range of biological activities. 2-Bromo-1,4-dimethylbenzene has been utilized in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins, demonstrating its role in constructing these important heterocyclic systems. scientificlabs.co.uksigmaaldrich.com The synthesis of biphenyl (B1667301) structures, also common in natural products, is another area where this compound is applied.

2-Bromo-1,4-dimethylbenzene is a key precursor in the synthesis of specialized chemical intermediates. A notable example is its use in the Yamamoto coupling reaction to synthesize 2,5,2′,5′-tetrakismethylbiphenyl. scientificlabs.co.uksigmaaldrich.com This reaction creates a new carbon-carbon bond between two molecules of the starting material, forming a more complex biphenyl structure. Such intermediates are valuable in the development of new organic materials and pharmaceuticals.

| Precursor | Reaction Type | Product | Reference |

| 2-Bromo-1,4-dimethylbenzene | Yamamoto Coupling | 2,5,2′,5′-tetrakismethylbiphenyl | scientificlabs.co.uksigmaaldrich.com |

| 2-Bromo-1,4-dimethylbenzene | Multi-step synthesis | cis-3,4-diphenyl-5,8-dimethylisocoumarins | scientificlabs.co.uksigmaaldrich.com |

Monomer and Polymer Functionalization Agent

Although specific examples of 2-Bromo-1,4-dimethylbenzene in polymer chemistry are not widespread, its chemical structure suggests potential applications in the synthesis and modification of polymers. Aryl halides are known to be useful in various polymerization and functionalization techniques.

In principle, the bromine atom of 2-Bromo-1,4-dimethylbenzene or its derivatives could be utilized to initiate controlled radical polymerization processes like Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights and low dispersity. While not a typical initiator itself due to the strong aryl C-Br bond, transformation of the methyl groups into bromomethyl groups would yield a benzylic bromide, a common class of ATRP initiators. This would allow for the growth of polymer chains from the aromatic core, leading to the formation of star-like or brush-like polymer architectures.

The reactivity of the bromo-group also lends itself to polymer grafting and surface modification. nih.gov One could envision "grafting to" approaches where a pre-formed polymer with a reactive end-group displaces the bromine on 2-Bromo-1,4-dimethylbenzene that has been attached to a surface. Conversely, in a "grafting from" approach, a surface modified with a derivative of 2-Bromo-1,4-dimethylbenzene could be used to initiate the polymerization of a monomer from that surface. Such modifications are crucial for altering the surface properties of materials, for instance, to improve biocompatibility or adhesion. mdpi.com Bromo-terminated phosphonic acids have been used to modify surfaces like porous aluminum oxide, which can then undergo further reactions to attach biomolecules. researchgate.net

Precursor for Advanced Ligands and Catalysts

Brominated aromatic compounds are valuable precursors for the synthesis of ligands used in catalysis. The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions to build more complex ligand structures.

A study on the synthesis of 2-bromo-N,N-dimethylbenzylamine, a derivative of a brominated xylene, has shown its utility as a ligand for transition metals. scialert.net This compound was reacted with molybdenum and tungsten carbonyls to form metal complexes. scialert.net In these complexes, the ligand coordinates to the metal center through its nitrogen atom. scialert.net This demonstrates the potential of using brominated dimethylbenzene derivatives to create new ligands and catalysts with specific electronic and steric properties for various chemical transformations.

| Precursor | Reactant | Product | Application | Reference |

| 2-bromo-benzylbromide | Dimethylamine | 2-bromo-N,N-dimethylbenzylamine | Ligand Synthesis | scialert.net |

| 2-bromo-N,N-dimethylbenzylamine | Mo(CO)6 | 2-bromo-N,N-dimethylbenzylamine-Mo(CO)5 | Catalyst Precursor | scialert.net |

| 2-bromo-N,N-dimethylbenzylamine | W(CO)6 | 2-bromo-N,N-dimethylbenzylamine-W(CO)5 | Catalyst Precursor | scialert.net |

Synthesis of Chiral Ligands for Asymmetric Catalysis

There is no available research in peer-reviewed journals or chemical literature that describes the use of 2-(2-Bromopropyl)-1,4-dimethylbenzene as a precursor or building block for the synthesis of chiral ligands. Chiral ligands are crucial components in asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds. The synthesis of such ligands often involves starting materials with specific functional groups and stereocenters that can be elaborated into more complex structures. However, the scientific record does not indicate that this compound has been explored for this purpose.

Development of Heterogeneous Catalysts

Similarly, an extensive search of the literature did not reveal any instances of this compound being utilized in the development of heterogeneous catalysts. Heterogeneous catalysts, which exist in a different phase from the reactants, are fundamental in many industrial chemical processes. Their development can involve the immobilization of active catalytic species onto solid supports. While functionalized aromatic compounds can be used to anchor catalytic centers, there is no evidence to suggest that this compound has been investigated in this capacity.

Future Directions and Emerging Research Opportunities for 2 2 Bromopropyl 1,4 Dimethylbenzene

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of halogenated aromatic compounds often relies on methods that generate significant waste and utilize hazardous reagents. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to 2-(2-Bromopropyl)-1,4-dimethylbenzene and its precursors.

One promising avenue is the exploration of solvent-free reaction conditions for aromatic bromination. Studies on the in-situ generation of molecular bromine from less hazardous bromide salts in solvent-free systems have shown success for various activated aromatic compounds. researchgate.net Adapting these methods for the bromination of 1,4-dimethylbenzene and subsequent side-chain functionalization could significantly reduce the environmental impact of the synthesis.

Furthermore, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), presents an opportunity for developing highly regioselective and recyclable catalytic systems for the oxidative bromination of arenes. rsc.org An iron-based MOF catalyst has demonstrated high conversion rates and excellent regioselectivity in the bromination of substituted arenes using hydrogen peroxide as a green oxidant. rsc.org The application of such catalysts to the synthesis of brominated p-xylene (B151628) derivatives could offer a more sustainable alternative to traditional Lewis acid catalysts. researchgate.net

The principles of green chemistry will also guide the choice of reagents. For instance, replacing traditional brominating agents with alternatives that have a higher atom economy and generate less toxic by-products will be a key research focus.

| Parameter | Traditional Methods | Sustainable Alternatives |

| Brominating Agent | Molecular Bromine (Br₂) | In-situ generated Br₂ from NaBr/H₂O₂, KBr/H₂O₂ |

| Catalyst | Homogeneous Lewis Acids (e.g., FeCl₃) | Heterogeneous catalysts (e.g., MOFs), Zeolites |

| Solvent | Chlorinated Solvents | Solvent-free conditions, greener solvents (e.g., ionic liquids) |

| Oxidant | N/A | Hydrogen Peroxide (H₂O₂) |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow chemistry and automated platforms represents a significant leap forward in terms of safety, efficiency, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or rapid reactions like bromination.

The in-situ generation of hazardous reagents like bromine can be safely managed in a flow reactor, minimizing the risks associated with their storage and handling. This approach has been successfully demonstrated for the bromination of various organic compounds, showcasing the potential for safer and more sustainable production. The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates can streamline the production of this compound and its derivatives.

Automated synthesis platforms, guided by real-time reaction monitoring, can accelerate the optimization of reaction conditions. By systematically varying parameters and analyzing the output, these platforms can rapidly identify the optimal conditions for yield and selectivity, reducing the time and resources required for process development.

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Handling and storage of bulk hazardous reagents | In-situ generation and immediate consumption of hazardous reagents |

| Control | Difficult to control temperature and mixing in large volumes | Precise control over reaction parameters |

| Scalability | Scaling up can be challenging and introduce new safety risks | Scalable by running the process for longer durations |

| Efficiency | Can be time-consuming with multiple manual operations | Potential for continuous, automated multi-step synthesis |

Exploration of Biocatalytic Transformations of Halogenated Alkanes

The field of biocatalysis offers a powerful and environmentally benign approach to the synthesis and transformation of halogenated compounds. Enzymes, with their high selectivity and ability to operate under mild conditions, are attractive alternatives to traditional chemical catalysts.

For a molecule like this compound, several avenues of biocatalytic research are conceivable. The biotransformation of brominated alkylbenzenes is an area of growing interest. wur.nlwur.nlnih.gov Research into cytochrome P450 enzymes and other monooxygenases could lead to the development of biocatalysts for the selective hydroxylation or other functionalizations of the alkyl chain or the aromatic ring. wur.nl

Furthermore, dehalogenases could be employed for the selective removal of the bromine atom, providing a route to other functionalized derivatives. The study of the metabolic pathways of halogenated benzenes in various organisms can reveal novel enzymatic transformations and provide inspiration for the design of new biocatalytic processes. nih.gov The development of engineered enzymes with tailored substrate specificities and catalytic activities will be crucial for the practical application of biocatalysis in the synthesis and modification of compounds like this compound.

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound is essential for process optimization and control. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring.

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.com For instance, in-situ monitoring could be applied to the Grignard reagent formation from this compound, a key reaction for its further functionalization. wikipedia.orgyoutube.com Real-time monitoring would allow for precise control of this moisture-sensitive reaction, ensuring optimal yield and minimizing side reactions.

The application of these techniques in conjunction with flow chemistry setups can provide a wealth of data for developing robust and efficient processes. In-situ monitoring can also be crucial for understanding the formation and behavior of transient intermediates, which can be difficult to detect with traditional offline analytical methods. researcher.lifersc.org

| Technique | Information Provided | Application Example |

| In-situ FTIR Spectroscopy | Real-time concentration of functional groups | Monitoring the consumption of starting material and formation of the C-Br bond during bromination. |

| In-situ Raman Spectroscopy | Information on molecular vibrations and structure | Observing the formation of the Grignard reagent and detecting any unwanted side products. |

| In-situ NMR Spectroscopy | Detailed structural information of species in solution | Elucidating reaction mechanisms by identifying transient intermediates. |

| Mass Spectrometry | Molecular weight of reactants, intermediates, and products | Following the progress of cross-coupling reactions involving the compound. |

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational chemistry and experimental work is a powerful driver of innovation in modern organic chemistry. researchgate.net For this compound, computational modeling can provide valuable insights into its reactivity, spectroscopic properties, and potential reaction pathways.

Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of bromination reactions on p-xylene, helping to design more selective synthetic routes. rsc.org Computational studies can also elucidate the mechanisms of subsequent reactions, such as nucleophilic substitution or cross-coupling reactions, by modeling transition states and reaction energy profiles. nih.govacs.orgnih.govchemrxiv.orgacs.orgsemanticscholar.org

This predictive power can guide experimental efforts, reducing the need for extensive trial-and-error experimentation. Conversely, experimental data can be used to validate and refine computational models, leading to a deeper and more accurate understanding of the chemical system. This iterative process of prediction and verification can accelerate the discovery of new reactions and applications for this compound.

Potential in Nanotechnology and Surface Science as a Molecular Anchor

The presence of a reactive bromine atom and a non-polar aromatic backbone makes this compound and its derivatives interesting candidates for applications in nanotechnology and surface science. Aryl halides are known to be valuable precursors in the on-surface synthesis of novel carbon-based nanostructures. researchgate.net

The bromine atom can serve as a leaving group in surface-mediated coupling reactions, allowing for the formation of covalent bonds between molecules on a substrate. This bottom-up approach to nanofabrication could enable the creation of precisely defined molecular wires, networks, or other nanostructures.

Furthermore, the alkylbenzene moiety can facilitate the formation of self-assembled monolayers (SAMs) on various surfaces. pku.edu.cnaalto.finih.govnih.gov By carefully designing the structure of the molecule, it may be possible to control the packing and orientation of the molecules in the monolayer, thereby tuning the surface properties for specific applications, such as in molecular electronics or as functional coatings. The bromo-functional group provides a handle for further chemical modification after the monolayer has been formed, opening up possibilities for creating complex and functional surfaces.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Bromopropyl)-1,4-dimethylbenzene?

A plausible route involves Friedel-Crafts alkylation of 1,4-dimethylbenzene (p-xylene) with a brominated propyl precursor, followed by purification via column chromatography or fractional distillation. For bromination, N-bromosuccinimide (NBS) or HBr with peroxides could be employed, depending on the reactivity of the intermediate alkylated product. Characterization via H/C NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR to identify methyl (δ 2.3–2.5 ppm) and bromopropyl proton environments (δ 3.4–3.6 ppm for Br–CH). C NMR distinguishes aromatic carbons (δ 125–140 ppm) and brominated carbons (δ 30–40 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M] at m/z ~228 (CHBr).

- IR Spectroscopy : C–Br stretching (~560 cm) and aromatic C–H bending (~800 cm) .

Q. What safety protocols should be followed when handling this compound?

While specific toxicological data are limited, analogous brominated aromatics require:

- Eye/Skin Protection : Goggles and nitrile gloves; immediate flushing with water for 15+ minutes upon contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. How can logP and hydrophobicity be experimentally determined for this compound?

Use reversed-phase HPLC with a C18 column and a water/acetonitrile gradient. Compare retention times against standards with known logP values (e.g., 3.6 for structurally similar bromoethyl derivatives ). Computational tools like XLogP3 can supplement experimental data .

Q. What reactivity is expected in nucleophilic substitution (SN_NN2) reactions?

The bromopropyl group’s tertiary carbon limits S2 pathways, favoring elimination (E2) under basic conditions. For substitution, polar aprotic solvents (e.g., DMF) and strong nucleophiles (e.g., KI in acetone) may promote reactivity. Monitor via TLC or GC-MS to track byproducts .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura couplings. Analyze electron density maps to identify reactive sites on the aromatic ring, particularly para-substitution effects . Molecular dynamics simulations may further predict steric hindrance from the bromopropyl group .

Q. What mechanistic insights explain contradictions in reported toxicity data for brominated aromatics?

Joint toxicity studies on substituted benzenes reveal synergistic (M < 0.8) or antagonistic (M > 1.2) effects in mixtures, depending on substituent electronegativity and hydrophobicity . For this compound, evaluate its TU (Toxic Unit) in binary mixtures using luminescent bacteria assays to resolve discrepancies.

Q. How does the steric environment influence catalytic hydrogenation of the bromopropyl group?

The tertiary C–Br bond’s steric bulk may require high-pressure H (3–5 atm) and Pd/C catalysts. Compare turnover frequencies (TOF) with less hindered analogs (e.g., 2-bromoethyl derivatives) to quantify steric effects. GC-MS analysis of dehalogenation products is essential .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

It serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.